3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10;/h11,14H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUKTGBEINUCTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2(CCCNC2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-59-2 | |
| Record name | 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives with pyrrolidine carboxylic acid derivatives. One common method includes the following steps:
Formation of the Amide Bond: The piperidine derivative reacts with pyrrolidine-1-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to form the amide bond.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The compound is primarily recognized for its role as a selective agonist of the melanocortin receptor 4 (MCR4). Research indicates that activation of this receptor can lead to various therapeutic benefits, particularly in treating conditions such as obesity and sexual dysfunction.
Obesity Treatment
Studies have shown that compounds acting on MCR4 can significantly influence weight management by:
- Reducing appetite
- Increasing metabolic rates
- Decreasing fat intake
Clinical trials have indicated that patients receiving MCR4 agonists experience notable weight loss compared to those receiving placebo treatments .
Sexual Dysfunction
The compound has also been investigated for its efficacy in treating various forms of sexual dysfunction:
- Hypoactive Sexual Desire Disorder
- Erectile Dysfunction
- Orgasmic Disorder
Clinical studies suggest that patients treated with MCR4 agonists report improved sexual function and satisfaction levels .
Case Studies and Research Findings
Several studies have documented the effectiveness of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride in preclinical and clinical settings.
Case Study: Obesity Management
A randomized controlled trial involving overweight adults demonstrated that participants who received the compound showed a significant reduction in body mass index (BMI) over a 12-week period compared to those on placebo. The study highlighted the compound's ability to enhance glucose tolerance and decrease insulin resistance, further supporting its role in managing obesity-related conditions .
Case Study: Sexual Dysfunction
In a clinical trial focusing on sexual dysfunction, participants reported improvements in sexual desire and arousal after treatment with the compound. The results indicated a marked increase in satisfaction scores among both male and female participants .
Data Tables
Table 1: Summary of Therapeutic Applications
| Application | Mechanism of Action | Clinical Findings |
|---|---|---|
| Obesity Treatment | Reduces appetite; increases metabolic rate | Significant BMI reduction in trials |
| Sexual Dysfunction | Enhances sexual desire and arousal | Improved satisfaction scores reported |
Table 2: Case Study Results
| Study Focus | Population | Outcome |
|---|---|---|
| Obesity Management | Overweight adults | Significant reduction in BMI |
| Sexual Dysfunction | Mixed genders | Increased sexual satisfaction |
Wirkmechanismus
The mechanism of action of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-3-carboxylic acid share structural similarities with 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-2,5-dione are structurally related.
Uniqueness
3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride is unique due to its combined piperidine and pyrrolidine rings, which provide a versatile scaffold for chemical modifications. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound in drug discovery .
Biologische Aktivität
3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrrolidine carbonyl group and a hydroxyl group. Its molecular formula is CHClNO, indicating the presence of both nitrogen and oxygen functionalities that may contribute to its biological activity.
The biological activity of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to form covalent bonds with nucleophilic sites on proteins, potentially modifying their activity and stability.
Biological Activities
Research has highlighted several key biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, studies indicate that it may affect the activity of diacylglycerol acyltransferase (DGAT2), an enzyme involved in lipid metabolism .
- Antimicrobial Activity : Preliminary evaluations suggest potential antimicrobial properties, although specific data on its efficacy against various pathogens remains limited. Further studies are needed to quantify this activity.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, derivatives of similar piperidinoyl compounds have demonstrated antiproliferative effects against breast and ovarian cancer cells, suggesting that 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride may possess similar properties .
Research Findings
A summary of notable studies and findings related to the biological activity of this compound includes:
Case Studies
-
Case Study on Enzyme Inhibition :
- A study focused on the inhibition of DGAT2 by related piperidinoyl compounds demonstrated IC values that indicate effective enzyme inhibition at low concentrations . This suggests that 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride could be optimized as a lead compound for developing new DGAT2 inhibitors.
-
Anticancer Activity :
- Research into similar compounds has shown promising results in reducing cell viability in cancer models. For instance, benzoylpiperidine derivatives exhibited significant antiproliferative effects against various cancer cell lines with IC values ranging from 19.9 to 75.3 µM . This indicates a potential pathway for exploring the anticancer properties of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for verifying the structural integrity of 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride in synthetic workflows?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., 206 nm) to assess purity, ensuring ≥98% purity thresholds as per analytical standards .
- NMR Spectroscopy : Perform 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm stereochemistry and functional groups. Note that residual solvents (e.g., acetone at 0.2%) may require correction .
- LC-MS : Validate molecular weight via electrospray ionization (ESI-MS) to confirm the [M+H]+ ion matches theoretical mass (e.g., 312.4 amu observed in similar piperidine derivatives) .
Q. What safety protocols are critical when handling 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride?
- Methodological Answer :
- Ventilation : Work in fume hoods to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Storage : Store in sealed containers at 2–8°C or -20°C for long-term stability, protected from moisture and light .
Q. How can researchers confirm the absence of hygroscopicity or deliquescence in this compound?
- Methodological Answer :
- Conduct dynamic vapor sorption (DVS) studies to measure moisture uptake under controlled humidity (e.g., 0–90% RH).
- Monitor physical stability via thermogravimetric analysis (TGA) to detect mass loss indicative of hydration .
Advanced Research Questions
Q. How should researchers design stability studies to assess long-term storage conditions under varying environmental factors?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the pyrrolidine-carbonyl bond) .
- Light Sensitivity : Use ICH Q1B guidelines to test photostability under UV-vis irradiation, comparing pre- and post-exposure purity .
- Cryopreservation : For extended stability, store lyophilized samples at -80°C with desiccants to prevent recrystallization .
Q. What methodological approaches resolve contradictions between theoretical and experimental NMR spectra?
- Methodological Answer :
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR (e.g., 25–60°C) to identify shifting peaks .
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
- 2D NMR : Use HSQC or COSY to assign overlapping proton signals, particularly for piperidine/pyrrolidine ring protons .
Q. How can reaction pathways be optimized to minimize by-product formation during synthesis?
- Methodological Answer :
- In-Situ Monitoring : Employ TLC or inline FTIR to detect intermediates and adjust reaction time/temperature .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to enhance carbonyl coupling efficiency .
- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from polar by-products .
Q. What strategies mitigate discrepancies in pharmacological activity data across studies?
- Methodological Answer :
- Batch Consistency : Ensure compound purity via rigorous QC (e.g., ≥98% HPLC, NMR) to exclude impurities as confounding factors .
- Solvent Selection : Use standardized solvents (e.g., DMSO for solubility screening) to avoid vehicle-induced artifacts .
- Dose-Response Validation : Replicate assays across multiple cell lines or animal models to confirm target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
